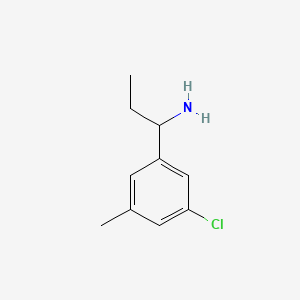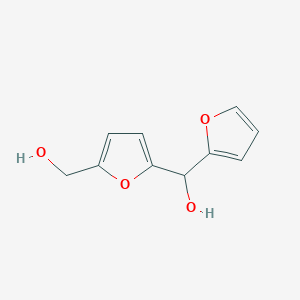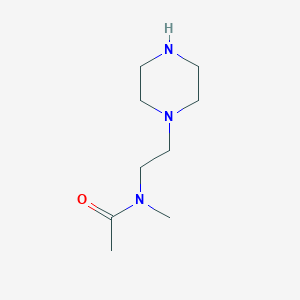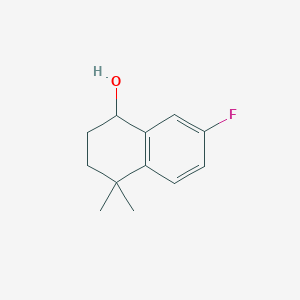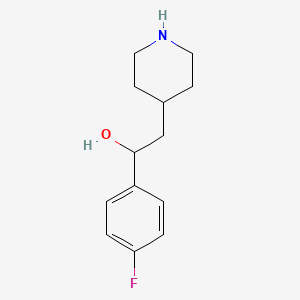
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol is an organic compound that features a fluorinated phenyl ring and a piperidine moiety
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine moiety. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as receptors or enzymes. The fluorinated phenyl ring enhances its binding affinity, while the piperidine moiety contributes to its overall stability and solubility. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(piperidin-4-yl)ethan-1-ol: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
1-(4-Methylphenyl)-2-(piperidin-4-yl)ethan-1-ol: The presence of a methyl group instead of a fluorine atom alters its hydrophobicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18FNO |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-piperidin-4-ylethanol |
InChI |
InChI=1S/C13H18FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-4,10,13,15-16H,5-9H2 |
Clé InChI |
ZGRYSIIRTMLZEU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC(C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


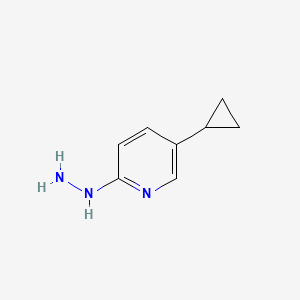
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)
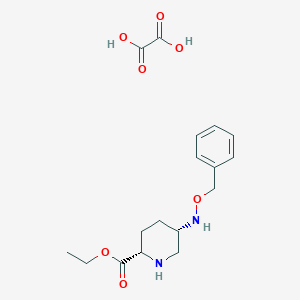
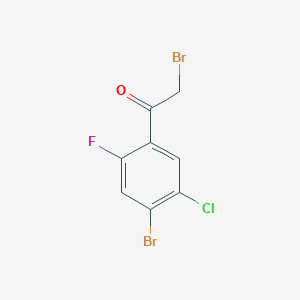

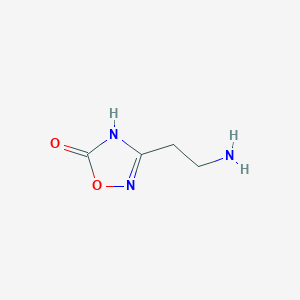
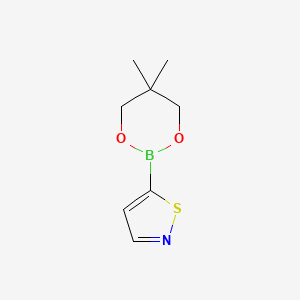
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
